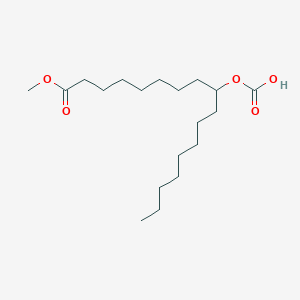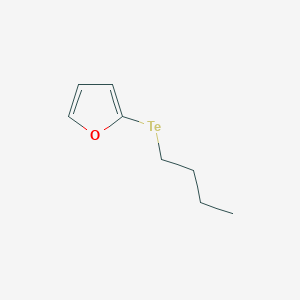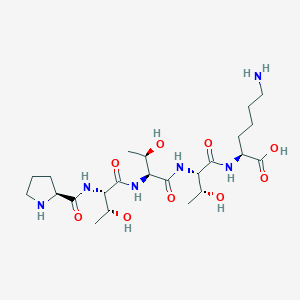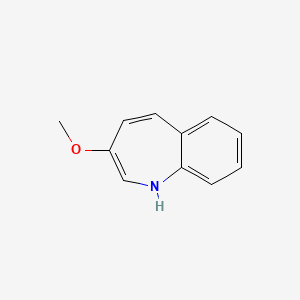
Lead;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead titanium, commonly referred to as lead titanate, is a significant inorganic compound known for its exceptional piezoelectric and ferroelectric properties. It is a mixed oxide with the chemical formula PbTiO₃. This compound has found extensive applications in various fields, including electronics, sensors, and actuators, due to its unique properties. Lead titanate was first synthesized in the early 20th century, and its piezoelectric and ferroelectric characteristics were extensively studied and recognized in the 1950s .
Vorbereitungsmethoden
Lead titanate can be synthesized using several methods, each with specific reaction conditions and industrial production techniques:
Solid-State Method: This method involves the direct reaction of lead oxide (PbO) and titanium dioxide (TiO₂) at elevated temperatures.
Sol-Gel Method: In this process, lead and titanium compounds are dissolved in a suitable solvent to prepare a precursor solution. The solution undergoes hydrolysis and polymerization, leading to gel formation.
Hydrothermal Method: A mixture of lead and titanium compounds is placed in a high-pressure vessel along with a solvent. The vessel is heated to elevated temperatures, promoting the reaction between the precursors under high-pressure conditions.
Analyse Chemischer Reaktionen
Lead titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead titanate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Lead titanate can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxalic acid, titanium tetrachloride, and lead nitrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Lead titanate’s unique properties have made it indispensable in multiple scientific research applications:
Electronics: Lead titanate is widely used in the production of sensors and actuators due to its excellent piezoelectric properties.
Biology and Medicine: Lead titanate’s biocompatibility and ferroelectric properties make it suitable for biomedical applications, including medical implants and diagnostic devices.
Wirkmechanismus
The mechanism by which lead titanate exerts its effects involves its piezoelectric and ferroelectric properties. When subjected to mechanical stress or vibrations, lead titanate generates an electric charge due to the piezoelectric effect. Additionally, its ferroelectric behavior allows it to retain polarization even in the absence of an external electric field. These properties enable lead titanate to interact with various molecular targets and pathways, making it useful in sensors and actuators .
Vergleich Mit ähnlichen Verbindungen
Lead titanate can be compared with other similar compounds, such as barium titanate (BaTiO₃) and strontium titanate (SrTiO₃):
Barium Titanate (BaTiO₃): Like lead titanate, barium titanate is a ferroelectric material with a perovskite structure.
Strontium Titanate (SrTiO₃): Strontium titanate is another perovskite material with unique dielectric properties.
Lead titanate’s high Curie temperature and exceptional piezoelectric coefficients make it unique among these compounds, providing advantages in high-temperature applications and devices requiring high sensitivity .
Eigenschaften
CAS-Nummer |
390417-62-6 |
|---|---|
Molekularformel |
PbTi |
Molekulargewicht |
255 g/mol |
IUPAC-Name |
lead;titanium |
InChI |
InChI=1S/Pb.Ti |
InChI-Schlüssel |
VJPLIHZPOJDHLB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)



![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)


